Anastrozole Acid Amide

Description

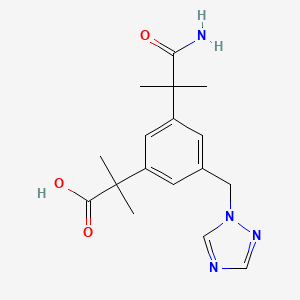

Structure

2D Structure

3D Structure

Properties

CAS No. |

2469244-33-3 |

|---|---|

Molecular Formula |

C17H22N4O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2-[3-(1-amino-2-methyl-1-oxopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C17H22N4O3/c1-16(2,14(18)22)12-5-11(8-21-10-19-9-20-21)6-13(7-12)17(3,4)15(23)24/h5-7,9-10H,8H2,1-4H3,(H2,18,22)(H,23,24) |

InChI Key |

XHGMJOHNUGUJDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)O)C(=O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Overview of Synthetic Routes for Anastrozole (B1683761) and Analogous Triazole-Based Aromatase Inhibitors

The synthesis of Anastrozole, a non-steroidal aromatase inhibitor, and its analogs typically revolves around the construction of a central benzene ring substituted with two isobutyronitrile (B166230) groups and a triazolylmethyl moiety. A common strategy involves a multi-step synthesis starting from 3,5-bis(bromomethyl)toluene. This intermediate undergoes a nucleophilic substitution with a cyanide source, often in the presence of a phase-transfer catalyst to enhance efficiency, to form the corresponding dinitrile. Subsequent methylation of the benzylic positions followed by bromination provides a key precursor. The final step is the alkylation of 1,2,4-triazole (B32235) with this precursor. chemicalbook.com

Variations in this synthetic pathway exist, with some methods focusing on improving yield and purity by optimizing reaction conditions and catalysts. For instance, the use of phase-transfer catalysts in the alkylation step has been shown to increase the yield of Anastrozole. vjs.ac.vn The primary challenge in these syntheses is often controlling regioselectivity during the triazole alkylation, as substitution can occur at different nitrogen atoms of the triazole ring, leading to isomeric impurities. google.com

The development of dual aromatase-sulfatase inhibitors based on the Anastrozole scaffold has also been a subject of research. These efforts involve modifying the Anastrozole structure to incorporate a sulfamate group, which is known to inhibit the steroid sulfatase enzyme. This derivatization showcases the adaptability of the Anastrozole core for creating related inhibitors with dual activity.

Targeted Synthesis Methodologies for Anastrozole Acid Amide and Related Amidated/Carboxylated Derivatives

The targeted synthesis of this compound and its related amidated and carboxylated derivatives primarily involves the controlled hydrolysis of the nitrile groups of Anastrozole. Anastrozole possesses two nitrile functional groups, and their conversion to amide or carboxylic acid moieties gives rise to a series of derivatives, including the mono-acid mono-amide, the diamide, and the dicarboxylic acid. These compounds are often identified as impurities during the large-scale synthesis of Anastrozole, arising from the partial or complete hydrolysis of the nitrile groups under certain reaction or purification conditions. google.com

The selective synthesis of this compound, where one nitrile group is converted to a carboxylic acid and the other to an amide, presents a significant chemical challenge due to the need for controlled and differential hydrolysis of the two identical nitrile groups. Achieving such selectivity would likely require carefully optimized reaction conditions, potentially involving enzymatic methods or the use of protecting groups, although specific literature on such a targeted synthesis is not widely available.

The more straightforward derivatives to synthesize would be the symmetrical diamide and dicarboxylic acid. The diamide can be prepared by the partial hydrolysis of Anastrozole, while the dicarboxylic acid would result from complete hydrolysis.

Exploration of Reaction Conditions and Reagents for Amide Bond Formation in Anastrozole Derivatives

The formation of the amide bond in Anastrozole derivatives, specifically the conversion of the nitrile groups to amides, can be achieved through various hydrolysis methods. The choice of reagents and reaction conditions is crucial to control the extent of the reaction and to favor the formation of the amide over the carboxylic acid.

Acid-Catalyzed Hydrolysis: Treatment of nitriles with strong acids, such as sulfuric acid or hydrochloric acid, in the presence of water can lead to the formation of amides. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. Careful control of the reaction temperature and time is necessary to stop the reaction at the amide stage and prevent further hydrolysis to the carboxylic acid.

Base-Catalyzed Hydrolysis: Alkaline conditions, using reagents like sodium hydroxide (B78521) or potassium hydroxide, can also facilitate the hydrolysis of nitriles to amides. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. Similar to acid-catalyzed hydrolysis, controlling the reaction conditions is key to isolating the amide product. The use of hydrogen peroxide in a basic medium is a known method for the mild and selective conversion of nitriles to amides.

The table below summarizes potential reagents for the hydrolysis of Anastrozole's nitrile groups.

| Reagent/Condition | Product(s) | Remarks |

| H₂SO₄ / H₂O, controlled temp. | Amide, Carboxylic Acid | Risk of over-hydrolysis to the carboxylic acid. |

| NaOH / H₂O, heat | Amide, Carboxylate Salt | Can lead to complete hydrolysis if not controlled. |

| H₂O₂ / NaOH | Amide | Generally provides higher selectivity for the amide. |

Analysis of Synthetic Efficiency, Selectivity, and Yields in Derivative Preparation

The efficiency, selectivity, and yields in the preparation of Anastrozole's amidated and carboxylated derivatives are highly dependent on the chosen synthetic strategy and the precise control of reaction parameters.

As these derivatives are often considered impurities in the synthesis of Anastrozole, the focus in many synthetic processes is on minimizing their formation rather than maximizing their yield. google.com For instance, in the final steps of Anastrozole synthesis, avoiding harsh acidic or basic conditions during workup and purification is crucial to prevent the hydrolysis of the nitrile groups.

Achieving high selectivity for a specific derivative, such as the mono-acid mono-amide (this compound), is particularly challenging. The two nitrile groups in Anastrozole are chemically equivalent, making their differential hydrolysis a complex task. A statistical mixture of the starting material, the mono-hydrolyzed product (which could be the mono-amide or mono-acid), and the di-hydrolyzed products (diamide, diacid, and acid-amide) is likely to be formed. Separating these closely related compounds would require sophisticated chromatographic techniques.

There is a lack of published data specifically detailing the yields and selectivity for the targeted synthesis of this compound. However, based on the general principles of nitrile hydrolysis, it can be inferred that achieving a high yield of a single, unsymmetrical product like this compound would be a low-percentage outcome without a highly specialized and selective synthetic method. The synthesis of the symmetrical diamide or dicarboxylic acid would likely proceed with higher efficiency, although careful optimization would still be required to maximize the yield of the desired product and minimize the formation of partially hydrolyzed intermediates.

The following table outlines the expected challenges and considerations in the synthesis of Anastrozole derivatives.

| Derivative | Synthetic Challenge | Key Considerations | Expected Yield/Selectivity |

| Anastrozole Diamide | Stopping hydrolysis at the amide stage. | Controlled temperature, reaction time, and reagent concentration. | Moderate to good yield with careful optimization. |

| Anastrozole Dicarboxylic Acid | Ensuring complete hydrolysis. | Harsher reaction conditions (e.g., prolonged heating with strong acid/base). | Potentially high yield. |

| This compound | Selective and differential hydrolysis of two identical nitrile groups. | Complex, may require enzymatic methods or protecting group strategies. | Low yield and poor selectivity with standard hydrolysis methods. |

Degradation Pathways and Impurity Profiling of Anastrozole and Its Amide Analogues

Chemical Stability and Degradation Mechanisms of Anastrozole's Nitrile Functionalities

The chemical structure of Anastrozole (B1683761), 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), contains two nitrile groups that are susceptible to chemical degradation, primarily through hydrolysis. nih.gov Forced degradation studies, conducted under conditions prescribed by the International Council for Harmonisation (ICH), reveal that Anastrozole is particularly unstable in alkaline environments. nih.govresearchgate.net The degradation process is pH-dependent and follows first-order kinetics. researchgate.net

The hydrolysis of a nitrile group is a well-understood organic reaction that typically proceeds in two main stages. libretexts.orgchemistrysteps.com Initially, the nitrile is converted to an amide intermediate. libretexts.orgchemistrysteps.com Subsequently, under continued hydrolytic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com This two-step mechanism is the primary pathway for the degradation of Anastrozole's nitrile functionalities, leading to the formation of amide and acid-related impurities. google.com While most stable under acidic and thermal stress, Anastrozole shows significant degradation under base hydrolysis and slight degradation under oxidative stress. nih.govijprajournal.com

Characterization of Hydrolytic Degradation Products: Anastrozole Acid Amide as a Case Study

The hydrolysis of Anastrozole's nitrile groups leads to a profile of specific degradation products. The formation of these impurities occurs when one or both of the nitrile groups are converted first to an amide and then to a carboxylic acid.

A key intermediate and impurity in this pathway is the This compound . This compound, chemically named 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic acid, results from the hydrolysis of one nitrile group to a carboxylic acid and the other to an amide group. simsonpharma.comsynthinkchemicals.com

Further degradation leads to other significant impurities that have been isolated and characterized using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Key identified hydrolytic impurities include:

Monoacid Impurity : Formed when one of the two nitrile groups is hydrolyzed to a carboxylic acid. nih.gov

Diacid Impurity : Formed when both nitrile groups are hydrolyzed to carboxylic acids. nih.gov

Anastrozole Diamide : Results from the hydrolysis of both nitrile groups to amide groups. daicelpharmastandards.compharmaffiliates.com

The characterization of these molecules is crucial for understanding the complete degradation profile of Anastrozole.

| Impurity Name | Chemical Name | Formation Pathway |

|---|---|---|

| This compound | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic acid | Hydrolysis of one nitrile to an amide and the other to a carboxylic acid. simsonpharma.comsynthinkchemicals.com |

| Monoacid Impurity | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoic acid | Hydrolysis of one nitrile group to a carboxylic acid. nih.gov |

| Diacid Impurity | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid) | Hydrolysis of both nitrile groups to carboxylic acids. nih.gov |

| Anastrozole Diamide | α,α,α',α'-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | Hydrolysis of both nitrile groups to amides. google.comsynthinkchemicals.com |

Factors Influencing the Formation and Accumulation of Amide and Acid Impurities

The formation and accumulation of this compound and other hydrolytic impurities are influenced by several key factors. The most significant of these is pH.

Alkaline Conditions : Anastrozole is significantly more unstable in alkaline (basic) conditions. researchgate.net Base-catalyzed hydrolysis accelerates the nucleophilic attack of hydroxide (B78521) ions on the carbon atom of the nitrile group, promoting the rapid formation of the amide intermediate and its subsequent conversion to the carboxylic acid. researchgate.netlibretexts.org

Acidic Conditions : While hydrolysis can also occur under acidic conditions, studies show Anastrozole is comparatively stable under these circumstances. ijprajournal.com

Oxidative Stress : The presence of oxidizing agents can also lead to slight degradation, although this is a less prominent pathway than base hydrolysis. nih.gov

Temperature and Time : As with most chemical reactions, higher temperatures and longer exposure times to hydrolytic conditions will increase the rate and extent of degradation, leading to a greater accumulation of amide and acid impurities.

| Factor | Impact on Stability | Observed Outcome |

|---|---|---|

| Alkaline pH (Base Hydrolysis) | High | Significant degradation to amide and acid impurities. researchgate.net |

| Oxidative Conditions | Moderate | Slight degradation observed. nih.gov |

| Acidic pH | Low | Generally stable. ijprajournal.com |

| Thermal Stress (Heat) | Low | Generally stable. ijprajournal.com |

| Photolytic Stress (Light) | Low | Generally stable. nih.gov |

Strategies for Impurity Control and Isolation in Pharmaceutical Synthesis and Quality Assurance

Controlling the levels of this compound and related impurities is essential for ensuring the safety and efficacy of the final pharmaceutical product. This is achieved through rigorous control during the manufacturing process and robust analytical testing for quality assurance, in line with ICH guidelines. amsbiopharma.comijcrt.org

During Synthesis and Formulation:

pH Control : Strict control of pH is the most critical parameter to prevent the hydrolysis of the nitrile groups. Maintaining neutral or slightly acidic conditions during synthesis, purification, and formulation steps is vital.

Temperature Management : Performing reactions and storage at controlled, lower temperatures can minimize the rate of degradation.

Exclusion of Oxidizing Agents : Protecting the active pharmaceutical ingredient (API) and drug product from strong oxidizing agents can prevent oxidative degradation.

For Quality Assurance:

Stability-Indicating Analytical Methods : The development and validation of stability-indicating methods, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC), are fundamental. researchgate.net These methods must be able to separate the main Anastrozole peak from all potential impurities and degradation products, allowing for accurate quantification. nih.gov

Impurity Characterization and Reference Standards : Impurities must be identified and characterized. kymos.com Once identified, impurities like this compound and the Diacid are often synthesized or isolated to serve as qualified reference standards. daicelpharmastandards.comsynthinkchemicals.com These standards are crucial for the accurate validation of analytical methods and for the routine quality control testing of API batches. daicelpharmastandards.com

Setting Specifications : Based on ICH guidelines, strict acceptance criteria (thresholds) are established for known and unknown impurities in the drug substance and final product. ich.orgjpionline.org Any batch that exceeds these limits cannot be released.

Through this dual approach of process control and rigorous analytical oversight, the purity of Anastrozole is maintained, ensuring that impurities like this compound are kept below clinically relevant levels.

Analytical Methodologies for Structural Elucidation and Quantification

Advanced Chromatographic Techniques for Separation and Analysis of Anastrozole (B1683761) Acid Amide and Related Compounds

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the separation and analysis of Anastrozole and its impurities, including the acid amide derivative. researchgate.netmdpi.com These methods offer high resolution and sensitivity, enabling the separation of structurally similar compounds from the main Anastrozole peak.

Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. researchgate.net Method development often focuses on achieving a robust separation between Anastrozole, its known impurities, and any degradation products that may form under stress conditions. nih.gov The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical parameters. For instance, a stability-indicating method was developed using an Inertsil ODS-3V column with a gradient mobile phase of water and acetonitrile, monitored at 215 nm, to separate Anastrozole from five related compounds and degradation products. nih.gov Another method utilized a Hichrom RPB C18 column with a gradient of phosphate (B84403) buffer and a methanol/acetonitrile mixture, also at 215 nm. researchgate.net

UPLC, a more recent advancement, utilizes smaller particle size columns (typically <2 µm) to provide faster analysis times and improved resolution compared to traditional HPLC. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful extension of these techniques. It not only separates the compounds but also provides mass information, which is invaluable for identifying unknown impurities and confirming the presence of specific derivatives like Anastrozole Acid Amide. nih.govijpsonline.com

| Technique | Column Details | Mobile Phase Composition | Flow Rate | Detection |

|---|---|---|---|---|

| RP-HPLC | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Gradient of Water (A) and Acetonitrile (B) | 1.0 mL/min | UV at 215 nm |

| RP-HPLC | Hichrom RPB (250 x 4.6 mm, 5 µm) | Gradient of 0.01M KH₂PO₄ pH 2.5 (A) and Methanol:Acetonitrile (70:30 v/v) (B) | 1.0 mL/min | UV at 215 nm |

| RP-HPLC | Symmetry® C8 (100 x 4.6 mm, 3.5 µm) | Acetonitrile / Water (0.18% N,N-dimethyloctylamine, pH 3.0) (46.5/53.5, v/v) | 1.0 mL/min | UV at 270 nm |

| LC-MS/MS | Zorbax Bonus-RP | Aqueous formic acid (0.2%) and Methanol | 0.2 mL/min | Tandem Mass Spectrometry (MS/MS) |

Application of Spectroscopic Methods for Structural Confirmation of Amide Derivatives

While chromatographic techniques can separate this compound, spectroscopic methods are required for its definitive structural confirmation. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools used for this purpose. scielo.brresearchgate.net

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is used to determine the molecular weight of the impurity and to study its fragmentation pattern. scielo.br The molecular formula of this compound is C₁₇H₂₂N₄O₃, corresponding to a molecular weight of 330.38 g/mol . pharmaffiliates.compharmaffiliates.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The fragmentation pattern observed in the MS/MS spectrum provides clues about the molecule's substructures, which can be compared against the proposed amide structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed structural information. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are used to map the complete chemical structure. scielo.brnih.gov The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum identifies all unique carbon environments in the molecule. researchgate.net By analyzing the full set of NMR data, the exact position of the amide group can be confirmed, distinguishing it from other potential isomers.

| Spectroscopic Method | Application for this compound | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS/MS) | Confirmation of molecular mass and structural fragments. | Molecular Weight (e.g., [M+H]⁺ ion), fragmentation pattern for structural elucidation. scielo.br |

| ¹H NMR Spectroscopy | Provides a map of all hydrogen atoms in the molecule. | Chemical shifts (δ), integration (number of protons), and coupling constants (proton connectivity). researchgate.net |

| ¹³C NMR Spectroscopy | Provides a map of all carbon atoms in the molecule. | Chemical shifts (δ) for each unique carbon, confirming the carbon skeleton. nih.gov |

Development and Validation of Quantitative Analytical Assays for this compound in Research Samples

Once a chromatographic method for separation has been developed, it must be validated to prove its suitability for quantifying this compound. researchgate.net Method validation is performed according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. ijprajournal.com This process ensures the assay is reliable, reproducible, and accurate for its intended purpose, which is typically to quantify the impurity at very low levels in research or quality control samples. researchgate.net

Validation involves testing several key performance parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. nih.gov

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. ijprajournal.com Correlation coefficients (R²) are typically expected to be ≥0.999. ijprajournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov For Anastrozole impurities, LOQ values are often in the range of 0.03-0.06 µg/mL. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed by determining the recovery of a known amount of impurity spiked into a sample. researchgate.net Recoveries are often required to be within 98-102% or a similarly tight range. ijprajournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). nih.gov

| Validation Parameter | Description | Typical Result/Acceptance Criterion |

|---|---|---|

| Specificity | Ensures no interference at the retention time of the analyte. | Peak purity must be demonstrated; analyte peak is well-resolved from others. nih.gov |

| Linearity | Demonstrates a proportional response to concentration. | Correlation Coefficient (R²) ≥ 0.999. ijprajournal.com |

| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably measured. | Reported as low as 0.03 µg/mL for related compounds. nih.gov |

| Accuracy | Closeness of measured value to the true value. | Percentage recovery typically between 85% and 115%. researchgate.net |

| Precision | Repeatability and intermediate precision of the method. | Relative Standard Deviation (RSD) < 2% for drugs and < 10% for impurities. researchgate.netnih.gov |

Methodological Approaches for Comprehensive Impurity Profiling and Purity Assessment of Anastrozole and its Derivatives

Impurity profiling is the process of identifying and quantifying all impurities present in an API at levels above a certain threshold (e.g., 0.05%). scielo.br A robust impurity profiling method is a critical component of quality control for Anastrozole. The primary goal is to develop a single, stability-indicating analytical method, usually RP-HPLC, that can separate the API from all potential process-related impurities (like unreacted starting materials or intermediates) and degradation products. researchgate.netscielo.br

The development of such a method involves a comprehensive study, including forced degradation. researchgate.net In these studies, the Anastrozole API is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.govresearchgate.net The analytical method must be able to resolve Anastrozole from any degradants formed, proving it is "stability-indicating." researchgate.net

The impurities detected, including potential species like this compound (which can arise from the hydrolysis of a nitrile group), are monitored. researchgate.net Once the impurity profile is established, the validated method can be used for routine quality control of Anastrozole batches and for long-term stability studies to ensure that the levels of all specified and unspecified impurities remain within the limits defined by regulatory authorities. scielo.brnih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations to Elucidate Ligand-Enzyme Interactions of Anastrozole (B1683761) Acid Amide with Aromatase

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.

Studies on Anastrozole have utilized molecular docking to simulate its interaction with the active site of the aromatase enzyme. These simulations have been instrumental in understanding how Anastrozole, a triazole derivative, coordinates with the heme iron atom within the enzyme's active site, a key interaction for its inhibitory effect. However, specific molecular docking studies detailing the binding interactions of Anastrozole Acid Amide with aromatase are not present in the reviewed literature. Therefore, no data is available to populate a table of its binding energy or specific amino acid interactions.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of Amide Derivatives

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, electronic charge distribution, and reactivity, which are crucial for understanding a drug's mechanism of action and for the design of new, more potent derivatives.

While quantum chemical studies have been performed on various azole-containing compounds to understand their electronic properties and how these relate to their aromatase inhibitory activity, no specific studies were found that focus on the electronic properties and reactivity prediction of this compound. Such a study would be valuable to understand how the replacement of the nitrile group with an acid amide moiety affects the electronic landscape of the molecule and its potential interaction with the aromatase enzyme.

Pharmacophore Modeling and Virtual Screening for Identification of Novel Amide-Containing Aromatase Inhibitors

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model can then be used to screen large databases of chemical compounds (virtual screening) to identify new potential drug candidates.

Pharmacophore models have been developed based on the known structures of non-steroidal aromatase inhibitors, including Anastrozole. These models typically highlight the importance of the triazole ring for heme coordination and specific hydrophobic and hydrogen bonding interactions. While these models could theoretically be used to screen for novel amide-containing aromatase inhibitors, no published studies were identified that specifically report on the use of a pharmacophore model derived from or used to identify this compound or similar amide-containing derivatives as aromatase inhibitors.

In Vitro Biochemical and Enzymatic Evaluation

Assessment of Aromatase Enzyme Inhibition Potential of Anastrozole (B1683761) Acid Amide and Other Related Derivatives

The in vitro assessment of aromatase enzyme inhibition is a critical step in the evaluation of potential therapeutic agents for estrogen-dependent cancers. Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. rsc.org Its inhibition is a key mechanism for reducing estrogen levels.

Third-generation non-steroidal aromatase inhibitors (AIs), such as anastrozole and letrozole (B1683767), are recognized for their high potency and selectivity. researchgate.net In vitro studies are fundamental to establishing this inhibitory potential. A common method for this assessment is the dibenzylfluorescein (B31604) (DBF)-based fluorescent assay. nih.gov Another established high-throughput screening method employs recombinant human aromatase and a fluorometric substrate, 7-methoxy-4-trifluoromethyl coumarin (B35378) (MFC), to measure the reduction in fluorescence that occurs with substrate reaction. acs.org

Studies on various anastrozole derivatives and other related non-steroidal compounds have demonstrated a wide range of inhibitory activities. For instance, new pyrrole-indole hybrid derivatives have shown potent aromatase inhibitory activities, with IC50 values ranging from as low as 18 nM to the double-digit micromolar range. rsc.org Similarly, newly synthesized azole derivatives have been identified as effective aromatase inhibitors in vitro, with activities comparable to the reference drug letrozole. researchgate.net Research into complexes of ruthenium η6-benzene and anastrozole derivatives has also identified compounds with significant in vitro cytotoxic activity against estrogen-dependent breast cancer cell lines, linked to their aromatase inhibition mechanism. nih.gov

These in vitro assays are crucial for structure-activity relationship (SAR) studies, helping to identify the chemical moieties responsible for potent inhibition. For non-steroidal inhibitors, an azole group (triazole or imidazole) is a key structural element for activity. nih.gov The development of new derivatives continually aims to improve potency and specificity, with in vitro enzymatic assays serving as the primary screening tool to identify promising candidates for further investigation. researchgate.netnih.gov

Determination of Inhibition Kinetics (e.g., IC50, Ki values) and Mechanism of Action against Aromatase

The inhibitory effect of anastrozole and its derivatives on the aromatase enzyme is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of a compound's potency. Anastrozole is a potent inhibitor, although some studies suggest letrozole may be more potent in certain in vitro systems, including aromatase-transfected MCF-7 cell lines. researchgate.netmdpi.com

The mechanism of action for non-steroidal inhibitors like anastrozole is typically reversible and competitive. nih.govnih.gov This means they bind non-covalently to the enzyme's active site and compete with the natural androgen substrate. nih.govnih.gov The binding of the inhibitor prevents the substrate from accessing the active site, thereby blocking estrogen synthesis. This reversible nature contrasts with steroidal, or Type I, inhibitors like exemestane, which act as mechanism-based inhibitors, binding irreversibly to the enzyme. nih.govnih.gov

Kinetic studies on various derivatives have revealed a range of potencies. For example, certain newly developed azole derivatives have shown IC50 values as low as 0.2 nM, which is comparable to letrozole (IC50 = 0.3 nM). researchgate.net In another study, the most active compounds from a series of imidazole (B134444) and triazole derivatives had Ki values of 20 nM and 30 nM, respectively. nih.gov A pyrrole-indole ester derivative was identified as a particularly strong aromatase inhibitor with an IC50 of 18 nM. rsc.org

| Compound | Inhibition Value | Value Type | Source |

|---|---|---|---|

| Letrozole Derivative (Compound 36) | 0.028 µM | IC50 | nih.gov |

| Letrozole | 2.18 nM | IC50 | nih.gov |

| Methylstilbene Derivative (Compound 42) | 8 nM | Ki | nih.gov |

| Imidazole Derivative (Compound 43) | 20 nM | Ki | nih.gov |

| Imidazole Derivative (Compound 44) | 30 nM | Ki | nih.gov |

| Letrozole | 34 nM | IC50 | nih.gov |

| Coumarin Derivative (Compound 47) | 0.114 µM | IC50 | nih.gov |

| Azole Derivative (Compound 26) | 0.2 nM | IC50 | nih.gov |

| Azole Derivative (Compound 27) | 6.8 nM | IC50 | nih.gov |

| Pyrrole-Indole Ester Derivative (3k) | 18 nM | IC50 | rsc.org |

| Pyrrole-Indole Chloro-substitued Derivative (3h) | 1.8 µM | IC50 | rsc.org |

Biochemical Studies on Binding Affinity and Reversibility of Enzyme Interaction

Biochemical studies confirm that non-steroidal AIs, including anastrozole and letrozole, function as reversible inhibitors. nih.gov Their mechanism involves non-covalent binding to the aromatase enzyme, which allows for a dynamic equilibrium between the bound and unbound states of the inhibitor. nih.gov This contrasts with steroidal inhibitors that form a covalent bond, leading to permanent inactivation of the enzyme. nih.gov

The binding affinity of these compounds is a key determinant of their potency. Molecular docking and other computational studies are often used to predict and analyze these interactions. The binding energy (ΔGb) is a calculated measure of affinity, with more negative values indicating stronger binding. Studies have shown a good correlation between calculated binding energy and experimentally determined IC50 values for some AIs. mdpi.com Lipophilicity (logP) has also been suggested as an important factor for effective binding to the aromatase active site. mdpi.com

The reversibility of the interaction is a defining characteristic of this class of drugs. mdpi.com The inhibitor binds to and dissociates from the enzyme, and its inhibitory effect can be overcome by increasing the concentration of the natural substrate, a hallmark of competitive inhibition. nih.gov This mode of action provides a sustained but not permanent suppression of aromatase activity.

Exploration of Specific Interactions with Aromatase Active Site Residues (e.g., Heme Coordination)

The inhibitory action of anastrozole and related triazole derivatives is critically dependent on their interaction with the heme group located in the active site of the aromatase enzyme. acs.orgnih.gov Aromatase is a member of the cytochrome P450 superfamily, and its catalytic function relies on this iron-containing heme prosthetic group. nih.govnih.gov

Spectroscopic studies have provided direct experimental evidence that anastrozole binds to the heme iron. nih.gov The N-4 nitrogen atom of anastrozole's triazole ring coordinates with the heme iron atom, directly interfering with the enzyme's catalytic capability. acs.orgnih.gov This coordination is the primary mechanism of inhibition for non-steroidal AIs. acs.orgnih.gov

In addition to this primary coordination, specific amino acid residues within the enzyme's active site form secondary interactions that stabilize the binding of the inhibitor. nih.gov Molecular modeling and docking studies have identified key hydrogen bonds between anastrozole and the aromatase enzyme. nih.gov Specifically, a hydrogen bond can form between the N-1 atom of the triazole group and the residue Thr310, and another between one of the cyano groups of anastrozole and the residue Asp309. nih.gov Other hydrophobic interactions with residues such as Ser478 have also been suggested. mdpi.com These multiple points of contact ensure a specific and high-affinity binding of the inhibitor within the active site, leading to potent and selective enzyme inhibition. nih.govresearchgate.net

In Vitro Studies on Estrogen Receptor Alpha (ERα) Ligand Binding and Transcriptional Activity for Anastrozole and its Derivatives

While the primary mechanism of anastrozole is the inhibition of the aromatase enzyme, some preclinical in vitro research has explored a secondary mechanism of action involving the estrogen receptor alpha (ERα). ERα is a key protein in the proliferation of endocrine-responsive breast cancers, and its activation by estrogen initiates gene transcription that promotes cancer cell growth. nih.gov

Recent laboratory studies have revealed that anastrozole, unlike other AIs such as letrozole or exemestane, can act as a direct ligand for ERα. nih.gov In vitro assays demonstrated that anastrozole is capable of binding directly to the ERα protein. nih.gov

Furthermore, this binding was shown to be functionally significant. Anastrozole was able to activate estrogen response element (ERE)-dependent transcription. nih.gov In the classical genomic pathway, the binding of a ligand to ERα causes the receptor to form a dimer, translocate to the nucleus, and bind to EREs in the promoter regions of target genes to initiate transcription. nih.gov The ability of anastrozole to activate this pathway was further demonstrated by its capacity to stimulate the growth of an aromatase-deficient T47D breast cancer cell line in vitro. nih.gov These findings suggest a potential dual mechanism for anastrozole, acting not only to decrease estrogen production but also interacting directly with the estrogen receptor. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Potential Biological Activities and Roles for Anastrozole (B1683761) Acid Amide Beyond its Status as an Impurity

While Anastrozole Acid Amide is recognized as an impurity, its own pharmacological profile remains largely unexplored. The structural similarity to the parent drug, Anastrozole, necessitates a thorough investigation into its potential biological activities. It is plausible that the amide derivative may interact with the aromatase enzyme or other biological targets, exhibiting agonistic, antagonistic, or entirely novel effects.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. Key research questions would include its binding affinity for the aromatase enzyme and its impact on estrogen biosynthesis. Furthermore, its effects on other cytochrome P450 enzymes should be evaluated to determine its selectivity profile. Studies on various cancer cell lines, particularly those that are hormone-dependent, could reveal any antiproliferative or other cellular effects. Such investigations are crucial, as even seemingly minor structural modifications can lead to significant changes in biological activity. Understanding the pharmacological profile of this impurity is not only important for assessing its potential contribution to the therapeutic or side-effect profile of Anastrozole but also for identifying any new therapeutic potential it may possess.

Development of Advanced Synthetic Methodologies for Structurally Diverse Amide Analogs of Anastrozole

The existence of this compound opens the door to the systematic exploration of a new class of Anastrozole derivatives. The development of advanced and efficient synthetic methodologies is a critical step in this direction. Future research should aim to create a diverse library of amide analogs of Anastrozole to facilitate comprehensive structure-activity relationship (SAR) studies.

These synthetic strategies could involve the modification of the amide functionality itself, as well as alterations to other parts of the Anastrozole scaffold. For instance, variations in the alkyl or aryl substituents on the amide nitrogen could be explored. Additionally, the synthesis of analogs with different regioisomeric placements of the amide group could provide valuable insights into the structural requirements for biological activity. Techniques such as parallel synthesis and high-throughput screening could be employed to accelerate the generation and evaluation of these novel compounds. The insights gained from these SAR studies would be invaluable for understanding how the amide functionality influences the pharmacological properties of this class of compounds and for the potential design of new therapeutic agents. nih.govnih.gov

Integration of Multi-Omics Data for a Comprehensive Understanding of Anastrozole Derivative Impact

To gain a holistic understanding of the cellular and systemic impact of this compound and its analogs, the integration of multi-omics data is essential. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a detailed picture of the molecular changes induced by these compounds.

Future research in this area could involve treating relevant cell lines or animal models with this compound and its derivatives and then performing a multi-omics analysis. This would allow for the identification of key signaling pathways and cellular processes that are modulated by these compounds. For example, transcriptomic analysis could reveal changes in gene expression patterns, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics could provide insights into the metabolic reprogramming induced by these molecules. This comprehensive dataset would not only help to elucidate the mechanism of action of these compounds but could also lead to the discovery of novel biomarkers for predicting response or toxicity. An "omics" approach has already been used to investigate mechanisms of acquired resistance to aromatase inhibitors, demonstrating the power of this methodology in the field. nih.gov

Development of Predictive Models for Chemical Degradation Pathways and Impurity Formation

The formation of this compound as a degradation product highlights the importance of understanding and predicting the chemical stability of pharmaceutical compounds. Future research should focus on the development of sophisticated predictive models for the degradation pathways of Anastrozole and the formation of its impurities.

These models could be based on a combination of experimental data and computational approaches. Forced degradation studies under various stress conditions (e.g., pH, temperature, light, and oxidizing agents) can provide valuable data on the degradation kinetics and the identity of the degradation products. benthamdirect.com This information can then be used to develop and validate in silico models that can predict the likelihood of different degradation pathways. nih.govnih.gov Computational tools, such as quantum mechanics calculations and molecular dynamics simulations, can be employed to investigate the mechanisms of degradation at a molecular level. The development of accurate predictive models would be highly beneficial for the pharmaceutical industry, as it would enable the design of more stable drug formulations and the implementation of more effective control strategies for impurities.

Exploration of Novel Aromatase Inhibitor Scaffolds Based on Amide Chemistry Principles

The amide functionality present in this compound could serve as a starting point for the design of entirely new classes of aromatase inhibitors. Research in this area would involve moving beyond simple modifications of the Anastrozole scaffold and exploring novel chemical structures that incorporate key pharmacophoric features, including an amide group. The favorable properties of the amide functionality, such as its ability to form hydrogen bonds, could be leveraged to design inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-guided design, based on the crystal structure of the aromatase enzyme, would be a powerful tool in this endeavor. nih.gov By understanding the interactions between existing inhibitors and the enzyme's active site, medicinal chemists can design novel scaffolds that are optimized for binding. The synthesis and biological evaluation of these new compounds would be an iterative process, with the results from each round of testing informing the design of the next generation of inhibitors. The exploration of novel scaffolds based on amide chemistry holds the promise of discovering new aromatase inhibitors with improved therapeutic profiles. nih.govsciforum.net

Q & A

Basic: What experimental designs are optimal for comparing the efficacy of anastrozole with other aromatase inhibitors in hormone receptor-positive breast cancer?

Randomized, double-blind, multicenter phase III trials are the gold standard for evaluating efficacy. Key considerations include stratification by menopausal status, hormone receptor positivity, and prior therapy. For instance, the P-1 Study (tamoxifen vs. placebo) used Gail’s algorithm for risk stratification and reported a 49% reduction in invasive breast cancer incidence with tamoxifen . Similarly, trials comparing anastrozole to tamoxifen (e.g., Thurlimann et al., 2003) employed time-to-progression (TTP) and objective response rate (ORR) as primary endpoints, with rigorous radiologic review committees to minimize bias .

Advanced: How can inter-individual variability in plasma anastrozole levels be systematically analyzed, and what confounding factors require adjustment?

Methodological approaches include:

- Therapeutic Drug Monitoring (TDM): Measure basal plasma levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to account for variability.

- Multivariate Regression Models: Adjust for age, BMI, concomitant medications (e.g., escitalopram increases anastrozole levels by 58%), and genetic polymorphisms in CYP3A4/5 enzymes .

- Limitations: Small sample sizes may obscure statistical significance; estrone sulfate (over estradiol) is a more reliable biomarker for aromatase inhibition in postmenopausal women due to measurable ranges .

Basic: What pharmacokinetic (PK) parameters are critical when assessing anastrozole in combination therapies?

Key parameters include:

- Clearance (CL): Reduced by 30% in obese patients due to altered CYP3A4 activity.

- Volume of Distribution (Vd): Correlates with body fat percentage.

- Drug-Drug Interactions (DDIs): Anastrozole shows no significant interaction with ribociclib (a CDK4/6 inhibitor), as demonstrated in MONALEESA-7, where PK profiles remained stable despite combination use .

Advanced: How do structural analyses (e.g., FTIR spectroscopy) elucidate anastrozole’s binding mechanism to aromatase enzymes?

FTIR spectroscopy focuses on the amide I band (1600–1700 cm⁻¹) to detect secondary structural changes in aromatase upon anastrozole binding. In a 2024 study, Gaussian deconvolution of the amide I band revealed no structural alterations in aromatase when bound to anastrozole, suggesting competitive inhibition without enzyme denaturation . Complementary techniques like X-ray crystallography (absent in the evidence) are recommended for atomic-level resolution.

Basic: What statistical frameworks address contradictions in clinical trial data, such as non-inferiority margins for anastrozole versus exemestane?

Non-inferiority trials require predefining a margin (Δ) based on historical data. For example, a phase III trial comparing exemestane and anastrozole used Δ = 1.3 for hazard ratio (HR) of TTP. Despite overlapping confidence intervals (exemestane TTP: 13.8 months vs. anastrozole: 11.1 months), non-inferiority was not confirmed due to Δ exceeding the threshold . Bayesian hierarchical models can further reconcile heterogeneity across trials .

Advanced: What methodologies quantify the impact of anastrozole on estrogenic activity in postmenopausal women, and how do biomarker selection biases affect outcomes?

- Biomarker Selection: Serum estradiol is unreliable due to low postmenopausal levels (<10 pg/mL). Estrone sulfate, with higher stability and measurable concentrations, is preferred .

- LC-MS/MS vs. Immunoassays: Immunoassays overestimate estradiol by 20–30%; mass spectrometry provides higher specificity .

- Clinical Relevance: Escitalopram co-administration elevates anastrozole levels but shows no change in estrone sulfate, suggesting compensatory mechanisms warranting TDM .

Basic: How are safety endpoints (e.g., endometrial cancer risk) evaluated in long-term anastrozole studies?

Cumulative incidence analysis and Cox proportional hazards models are standard. The NSABP P-1 trial reported a 2.53-fold increased risk of endometrial cancer with tamoxifen, but anastrozole trials show minimal uterine toxicity, emphasizing its safety profile . Regular gynecologic monitoring and transvaginal ultrasound are recommended for high-risk cohorts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.